N,N,N',N'-tetrapropylpentanediamide

Description

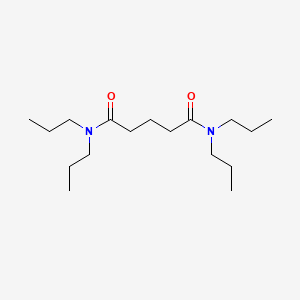

N,N,N',N'-Tetrapropylpentanediamide (chemical formula: C₁₇H₃₄N₂O₂) is a diamide derivative with four propyl groups attached to the nitrogen atoms of a pentanediamide backbone. The compound’s lipophilic nature, conferred by its alkyl substituents, likely enhances its solubility in organic solvents and its utility in metal ion extraction processes .

Properties

Molecular Formula |

C17H34N2O2 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

N,N,N',N'-tetrapropylpentanediamide |

InChI |

InChI=1S/C17H34N2O2/c1-5-12-18(13-6-2)16(20)10-9-11-17(21)19(14-7-3)15-8-4/h5-15H2,1-4H3 |

InChI Key |

XTANHGYWUMQICJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)CCCC(=O)N(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

- One synthetic route involves reacting ethylenediamine with propylamine to form the amide.

- The reaction can be represented as:

NH2CH2CH2NH2+4CH3CH2NH2→N,N,N’,N’-tetrapropylpentanediamide

- The compound can be purified by distillation with sodium.

- Industrial production methods may vary, but the basic synthetic approach remains consistent.

Chemical Reactions Analysis

- N,N,N’,N’-tetrapropylpentanediamide can undergo various reactions, including oxidation , reduction , and substitution .

- Common reagents include oxidizing agents like potassium permanganate (for oxidation) and reducing agents like lithium aluminum hydride (for reduction).

- Major products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

- In chemistry , this compound may serve as a building block for more complex molecules.

- In biology , it could be used in studies related to ligand-receptor interactions or as a model compound.

- In medicine , research might explore its potential as a drug candidate or probe for specific biological processes.

- In industry , applications could range from catalysis to materials science.

Mechanism of Action

- The exact mechanism by which N,N,N’,N’-tetrapropylpentanediamide exerts its effects would depend on its specific applications.

- It could interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N,N',N'-tetrapropylpentanediamide with structurally related diamides:

Key Differences and Functional Implications

Alkyl Chain Length and Lipophilicity

- Tetrapropyl vs. Tetrabutyl: The substitution of propyl with butyl groups increases molecular weight (298.47 vs.

- Tetrapropyl vs. Tetramethyl: Methyl substituents drastically lower lipophilicity (186.25 g/mol), making tetramethyl derivatives more water-soluble but less effective in nonpolar applications .

Backbone Modifications

- Unsaturation (But-2-enediamide) : The presence of a double bond in N,N,N',N'-tetrapropylbut-2-enediamide introduces conjugation, which may influence electronic properties and reactivity in photochemical or catalytic processes .

- Phosphonyl Integration : N,N,N'-Tetraisopropylformylphosphondiamide combines diamide and phosphonate functionalities, offering unique chelation capabilities for transition metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.